N-Boc-4-(2-Methylphenyl)-L-phenylalanine
Overview
Description
“N-Boc-4-(2-Methylphenyl)-L-phenylalanine” likely refers to a compound that has been protected with a Boc (tert-butyloxycarbonyl) group . The Boc group is a common protecting group used in organic synthesis. It is particularly useful for protecting amines, as it can be removed under mildly acidic conditions .
Synthesis Analysis
While specific synthesis methods for “N-Boc-4-(2-Methylphenyl)-L-phenylalanine” were not found, Boc-protected compounds are generally synthesized by reacting the amine group with di-tert-butyl dicarbonate in the presence of a base . This results in the formation of a carbamate with the tert-butyl group attached to the nitrogen .Scientific Research Applications
Phosphotyrosyl Mimetics for Cellular Signal Transduction Studies :
- N-Boc-4-(2-Methylphenyl)-L-phenylalanine derivatives have been synthesized as conformationally-constrained phosphotyrosyl mimetics, valuable for studying cellular signal transduction processes (Oishi et al., 2004).
Peptide Synthesis and Ligations :
- The compound has been utilized in native chemical ligation for peptide synthesis, demonstrating its utility in the formation of complex peptide structures (Crich & Banerjee, 2007).
Biochemical Applications in tRNA :
- A study used a Boc-protected derivative in the mischarging of Escherichia coli tRNAPhe, illustrating its potential in biochemical and molecular biology research (Baldini et al., 1988).
Radioiodination for Peptide Synthesis :
- Research has explored its use in preparing phenylalanine derivatives for radioiodination, contributing to advancements in radiolabeled peptide synthesis (Wilbur et al., 1993).
Synthesis of Non-Natural Amino Acids :
- The compound has been utilized in the synthesis of various non-natural amino acids, which are significant in drug research and the development of peptide-based compounds (Xiao, 2008).
Cationic Polymers Containing Chiral Amino Acid Moieties :
- Its derivatives have been incorporated into cationic methacrylate polymers, showcasing potential in materials science, particularly in the delivery of small interfering RNA (Kumar et al., 2012).
FRET Cassettes and DNA Sequencing :
- Derivatives of N-Boc-4-(2-Methylphenyl)-L-phenylalanine have been used in the synthesis of FRET cassettes and terminators, contributing to the field of DNA sequencing and molecular diagnostics (Nampalli et al., 2002).
Self-Assembling and Electrospun Fibers :
- Studies have explored its role in self-assembling processes and the formation of electrospun fibers, relevant to nanotechnology and materials science (Baptista et al., 2022).
Safety And Hazards
Future Directions
The use of Boc-protected amines is widespread in the synthesis of pharmaceuticals and other complex organic molecules . As synthetic methods continue to evolve, it’s likely that the use of Boc-protected amines like “N-Boc-4-(2-Methylphenyl)-L-phenylalanine” will remain an important strategy in organic synthesis.
properties
IUPAC Name |
(2S)-3-[4-(2-methylphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-14-7-5-6-8-17(14)16-11-9-15(10-12-16)13-18(19(23)24)22-20(25)26-21(2,3)4/h5-12,18H,13H2,1-4H3,(H,22,25)(H,23,24)/t18-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYJCLIFAJVGLW-SFHVURJKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-4-(2-Methylphenyl)-L-phenylalanine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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